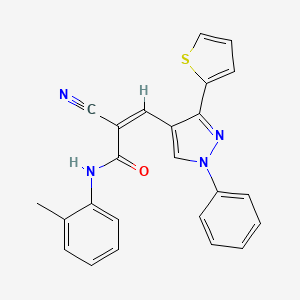

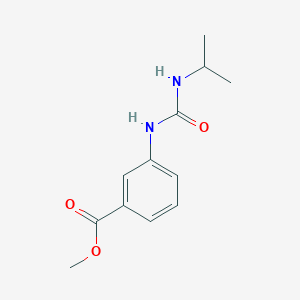

![molecular formula C19H22N4O6S B2626067 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide CAS No. 1798543-37-9](/img/structure/B2626067.png)

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings are both five-membered, while the benzo[b][1,4]dioxin is a six-membered ring .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the piperidine ring could be involved in reactions at the nitrogen or the carbons .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings would likely make the compound quite rigid, which could affect its solubility and stability .科学的研究の応用

Synthesis and Bioactivity of Derivatives

A study by Irshad et al. (2016) outlined the synthesis of a new series of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety, a structural element related to the compound of interest. These compounds exhibited inhibition against lipoxygenase and moderate inhibition against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase enzymes. Moreover, certain derivatives showed good antibacterial properties (Irshad et al., 2016).

Antimicrobial and Antifungal Activities

Abbasi et al. (2016) investigated the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. Their synthesis involved the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with various alkyl/aralkyl halides. The compounds demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Inhibition Studies and Molecular Docking

Research conducted by Yang et al. (2012) on novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives revealed significant inhibitory activity against B-Raf kinase and anti-proliferation activities. Compound C14 was identified as having potent biological activity, demonstrating the potential for the development of new therapeutic agents targeting cancer (Yang et al., 2012).

作用機序

Target of Action

The primary targets of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide interacts with its targets by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine in the case of cholinesterase, and the synthesis of leukotrienes in the case of lipoxygenase, leading to changes in cellular signaling.

Biochemical Pathways

The action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide affects the cholinergic and leukotriene pathways . The downstream effects include enhanced cholinergic signaling due to increased acetylcholine levels, and reduced inflammatory response due to decreased leukotriene levels.

Pharmacokinetics

Similar sulfonamides are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide’s action include enhanced neuronal communication due to increased acetylcholine levels, and reduced inflammation due to decreased leukotriene levels .

特性

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O6S/c24-18-6-3-7-19(25)23(18)8-9-30(26,27)21-14-10-20-22(11-14)12-15-13-28-16-4-1-2-5-17(16)29-15/h1-2,4-5,10-11,15,21H,3,6-9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHPRSYPHHDRPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorobenzoyl)-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2625987.png)

![N-(5-acetamido-2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2625991.png)

![2,2-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2625994.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2625996.png)

![6-acetyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2626006.png)

![[1-(mesitylmethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2626007.png)